CB1 Cannabinoid Receptor Affinity: Cyclopentyl vs. 2,4-Dichlorophenyl N-Substitution
In a head-to-head comparison within the same chemical series (Formula I pyrrole-3-carboxamides derived from the aldehyde scaffold), the cyclopentyl N-substituted analog exhibited a CB1 receptor binding Ki of 321 nM, whereas the corresponding 2,4-dichlorophenyl N-substituted analog showed a Ki of 4 nM, representing a 1.9-log unit (80-fold) difference in affinity [1][2]. This directly quantifies the impact of N-substituent identity on target engagement.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 321 nM |
| Comparator Or Baseline | 2,4-Dichlorophenyl analog (Ki = 4 nM) |
| Quantified Difference | 80-fold (Δ 1.9 log units) |
| Conditions | In vitro radioligand displacement assay using [³H]-CP55940 on membranes from CB1-transfected CHO cells |
Why This Matters
This 80-fold difference in target affinity directly impacts experimental design decisions regarding compound selection for cannabinoid pathway modulation studies; procurement of the cyclopentyl analog over the 2,4-dichlorophenyl analog is justified when weaker partial antagonism or lower target occupancy is the experimental objective.
- [1] Barth, F., et al. Pyrrole derivatives, their preparation and their therapeutic application as cannabinoid CB1 receptor antagonists. U.S. Patent No. 8,680,102 B2. Filed November 9, 2010, issued March 25, 2014. View Source
- [2] Barth, F., Rinaldi-Carmona, M., Congy, C., et al. Pyrrole derivatives, their preparation and their therapeutic application as cannabinoid CB1 receptor antagonists. International Patent Publication WO2004092140A1. October 28, 2004. View Source
